molecular formula C15H12N4O3S B10955360 Ethyl 2-(2-furyl)-9-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate

Ethyl 2-(2-furyl)-9-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate

Cat. No.: B10955360
M. Wt: 328.3 g/mol
InChI Key: YWRWESKWBXZOBI-UHFFFAOYSA-N
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Description

Ethyl 2-(2-furyl)-9-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-furyl)-9-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-amino-4,5-di-(2-furyl)furan-3-carbonitrile with triethyl orthoacetate to form an ethoxyimine derivative, which is then reacted with various reagents to form the desired triazolopyrimidine structure .

Industrial Production Methods

Industrial production methods for this compound often involve solvent-free or environmentally benign processes to ensure high yields and purity. Techniques such as microwave-assisted synthesis and the use of solid supports can be employed to enhance reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-furyl)-9-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce functional groups like alkyl, aryl, or halogen atoms .

Scientific Research Applications

Ethyl 2-(2-furyl)-9-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of Ethyl 2-(2-furyl)-9-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or act as an antagonist at specific receptors .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyrimidines, such as:

Uniqueness

Ethyl 2-(2-furyl)-9-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a furan ring with a triazolopyrimidine scaffold makes it a versatile compound for various applications in scientific research and industry .

Properties

Molecular Formula

C15H12N4O3S

Molecular Weight

328.3 g/mol

IUPAC Name

ethyl 4-(furan-2-yl)-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate

InChI

InChI=1S/C15H12N4O3S/c1-3-21-15(20)11-8(2)10-13-17-12(9-5-4-6-22-9)18-19(13)7-16-14(10)23-11/h4-7H,3H2,1-2H3

InChI Key

YWRWESKWBXZOBI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CN3C2=NC(=N3)C4=CC=CO4)C

Origin of Product

United States

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